molecular formula C20H22ClNO4 B268544 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

カタログ番号 B268544
分子量: 375.8 g/mol
InChIキー: RWXOPEKIMHDOPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用機序

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide targets BTK, which is a key enzyme in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells derived from CLL and NHL patients. In vivo studies in mouse models have demonstrated that 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide reduces tumor growth and prolongs survival in CLL and NHL models. 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines in response to BCR stimulation.

実験室実験の利点と制限

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages as a tool for studying BCR signaling and B-cell malignancies. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in BCR signaling and B-cell biology. However, there are also limitations to using 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in lab experiments. 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a small molecule inhibitor, which means that it may have off-target effects that could complicate data interpretation. Additionally, the pharmacokinetics and pharmacodynamics of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide may vary depending on the experimental system used, which could affect the efficacy and toxicity of the compound.

将来の方向性

There are several potential future directions for the development and use of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One direction is to explore the use of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with other therapies for the treatment of B-cell malignancies. For example, 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide could be combined with other inhibitors of BCR signaling or with immunotherapies such as checkpoint inhibitors or CAR-T cells. Another direction is to investigate the use of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in other B-cell disorders, such as autoimmune diseases or primary immunodeficiencies. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in different experimental systems and in humans.

合成法

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, including the synthesis of the key intermediate 2-(4-chloro-3-methylphenoxy)acetamide, which is then coupled with 3-(tetrahydro-2-furanylmethoxy)aniline to form the final product. The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.

科学的研究の応用

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL and NHL patients. In vivo studies in mouse models have demonstrated that 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide reduces tumor growth and prolongs survival in CLL and NHL models.

特性

製品名

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

分子式

C20H22ClNO4

分子量

375.8 g/mol

IUPAC名

2-(4-chloro-3-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H22ClNO4/c1-14-10-17(7-8-19(14)21)26-13-20(23)22-15-4-2-5-16(11-15)25-12-18-6-3-9-24-18/h2,4-5,7-8,10-11,18H,3,6,9,12-13H2,1H3,(H,22,23)

InChIキー

RWXOPEKIMHDOPR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3)Cl

正規SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。